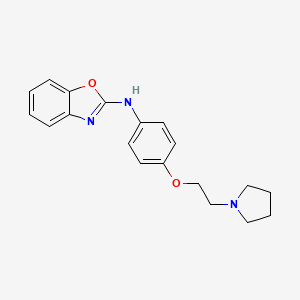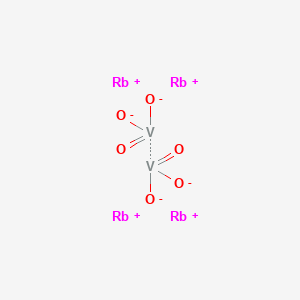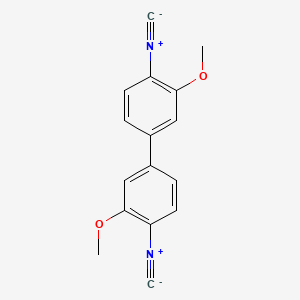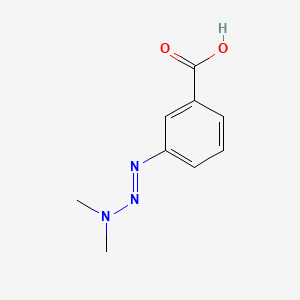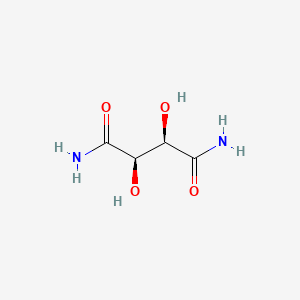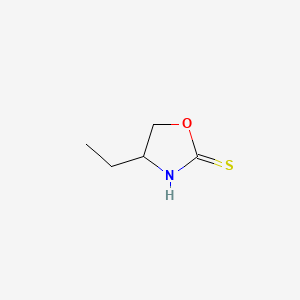
4-Ethyl-2-oxazolidinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-oxazolidinethione is a heterocyclic compound with the molecular formula C5H9NOS It features a five-membered ring containing nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Ethyl-2-oxazolidinethione can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with carbon disulfide and an alkyl halide. The reaction typically proceeds under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the oxazolidinethione ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-2-oxazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxazolidinethione to its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Substituted oxazolidinethiones.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 4-ethyl-2-oxazolidinethione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects, where it disrupts the normal functioning of microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxazolidinethione: Lacks the ethyl group at the 4-position, resulting in different chemical properties and reactivity.
4,4-Dimethyl-2-oxazolidinethione: Contains two methyl groups at the 4-position, which can influence its steric and electronic properties.
Uniqueness
4-Ethyl-2-oxazolidinethione is unique due to the presence of the ethyl group at the 4-position, which can affect its reactivity and interactions with other molecules. This structural feature may enhance its biological activity and make it a more versatile intermediate in organic synthesis compared to its analogs .
Eigenschaften
CAS-Nummer |
13997-20-1 |
|---|---|
Molekularformel |
C5H9NOS |
Molekulargewicht |
131.20 g/mol |
IUPAC-Name |
4-ethyl-1,3-oxazolidine-2-thione |
InChI |
InChI=1S/C5H9NOS/c1-2-4-3-7-5(8)6-4/h4H,2-3H2,1H3,(H,6,8) |
InChI-Schlüssel |
IUQNMFMYZBLMEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1COC(=S)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



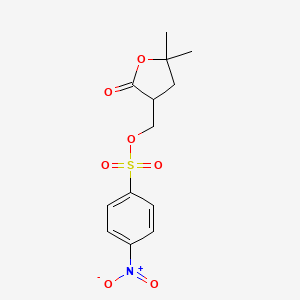
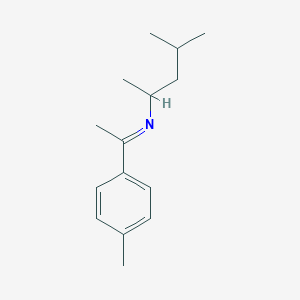
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
